molecular formula C9H7N3 B1470515 5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile CAS No. 1507499-85-5

5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile

Cat. No.: B1470515
CAS No.: 1507499-85-5
M. Wt: 157.17 g/mol
InChI Key: MAGDIDHTOMCPOJ-UHFFFAOYSA-N
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Description

5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminopropynyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-bromopyridine-5-carbonitrile with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminopropynyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of 5-(3-aminoprop-1-yn-1-yl)pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: Used in the development of novel materials and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropynyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylic acid
  • 5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylate

Uniqueness

5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the aminopropynyl and carbonitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

5-(3-aminoprop-1-ynyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-3-1-2-8-4-9(5-11)7-12-6-8/h4,6-7H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDIDHTOMCPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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